(3Z)-6-(4-Hydroxy-3-methoxyphenyl)-3-(1H-pyrrol-2-ylmethylene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
A-432411 is a novel indolinone compound known for its ability to disrupt spindle pole formation and inhibit the growth of human cancer cells . This compound is structurally distinct from other synthetic microtubule inhibitors and has shown efficacy against various human cancer cell lines, including drug-resistant strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-432411 involves the preparation of indolinone derivatives. The general synthetic route includes the condensation of indoline-3-one with various benzylidene derivatives under specific reaction conditions . The reaction typically involves the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for A-432411 are not extensively documented. the synthesis likely follows similar routes as laboratory-scale preparation, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
A-432411 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: A-432411 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of A-432411. These derivatives may exhibit different biological activities and properties .
Scientific Research Applications
A-432411 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying microtubule dynamics and interactions.
Biology: Employed in cellular studies to understand the mechanisms of spindle pole formation and microtubule destabilization.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell growth and induce apoptosis.
Industry: Potential applications in the development of new anticancer drugs and therapeutic agents
Mechanism of Action
A-432411 exerts its effects by destabilizing microtubules at high concentrations and disrupting normal spindle formation at low concentrations. The compound competes with the colchicine-binding site on tubulin, inhibiting microtubule polymerization . This leads to G2-M arrest and induces apoptosis in cancer cells. The molecular targets include tubulin and associated proteins involved in microtubule dynamics .
Comparison with Similar Compounds
Similar Compounds
Colchicine: A well-known microtubule inhibitor that binds to the same site as A-432411.
Paclitaxel: Another microtubule-stabilizing agent with a different binding site.
Vinblastine: A microtubule-destabilizing agent with similar effects on spindle formation.
Uniqueness
A-432411 is unique due to its structural differences from other synthetic microtubule inhibitors. It is efficacious against a variety of human cancer cell lines, including drug-resistant strains, making it a promising candidate for further development .
Properties
Molecular Formula |
C20H16N2O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(3Z)-6-(4-hydroxy-3-methoxyphenyl)-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C20H16N2O3/c1-25-19-10-13(5-7-18(19)23)12-4-6-15-16(11-14-3-2-8-21-14)20(24)22-17(15)9-12/h2-11,21,23H,1H3,(H,22,24)/b16-11- |
InChI Key |
AYSXURJZVXBSRV-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=CC3=C(C=C2)/C(=C/C4=CC=CN4)/C(=O)N3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC3=C(C=C2)C(=CC4=CC=CN4)C(=O)N3)O |
Synonyms |
6-(4-hydroxy-3-methoxyphenyl)-3-(1H-pyrrol-2-ylmethylene)-1,3-dihydroindol-2-one A 432411 A-432411 A432411 |
Origin of Product |
United States |
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